4-Aminocyclohexane-1-carboxamide hydrochloride
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by the cyclohexane ring system, which adopts a characteristic chair conformation that minimizes steric strain among substituents. Crystallographic studies of related aminocyclohexane compounds have consistently demonstrated that the cyclohexane rings maintain an almost perfect chair conformation across various derivatives. The compound exhibits specific geometric parameters with the cyclohexane ring providing a rigid framework for the amino and carboxamide substituents.
The conformational analysis reveals that the chair conformation of the cyclohexane ring significantly influences the spatial arrangement of functional groups. Research on 1-aminocyclohexane-1-carboxylic acid derivatives has shown that the amino group can occupy either axial or equatorial positions, with the axial position being favored in most crystalline structures. The values determined for torsion angles about the nitrogen-carbon alpha bonds correspond to folded, potentially helical conformations for the cyclohexane residue.
Bond angle measurements indicate that the cyclohexane ring adopts optimal geometric parameters to minimize intramolecular strain. The nitrogen atoms in both the amino and carboxamide functional groups exhibit hybridization patterns consistent with sp³ and sp² configurations respectively. The three-dimensional structure demonstrates how the rigid cyclohexane framework constrains the molecular geometry while allowing for specific conformational preferences.
Electronic Structure and Bonding Patterns
The electronic structure of this compound encompasses multiple bonding environments that contribute to its overall stability and reactivity. The carboxamide functional group exhibits characteristic electronic properties with the carbonyl carbon showing sp² hybridization and partial double bond character between carbon and oxygen. The amide nitrogen demonstrates resonance stabilization through delocalization of electron density between the nitrogen lone pair and the carbonyl system.
The amino group attached to the cyclohexane ring provides a basic center that readily forms ionic interactions with the hydrochloride counterion. This protonation state significantly influences the electronic distribution throughout the molecule, creating a positively charged nitrogen center that affects neighboring bond polarities. The electron-withdrawing effect of the protonated amino group modulates the electronic properties of the cyclohexane ring system.
Infrared spectroscopic data reveals characteristic absorption patterns that confirm the electronic structure. The carboxamide carbonyl stretch appears around 1650 cm⁻¹, while the protonated amino group shows distinctive bending modes around 1600 cm⁻¹. These spectroscopic signatures provide direct evidence for the specific electronic environments within the molecular structure.
The hydrochloride salt formation introduces additional electronic considerations through ionic bonding between the protonated amino group and the chloride anion. This ionic interaction influences the overall electronic distribution and contributes to the compound's crystalline stability and solubility properties.
Comparative Analysis of Cis/Trans Isomerism
The stereochemical relationships in 4-aminocyclohexane-1-carboxamide systems demonstrate significant differences between cis and trans configurations. Comparative studies of related aminocyclohexane compounds show that trans isomers generally exhibit higher thermal stability and different crystallographic properties compared to their cis counterparts. The trans-4-aminocyclohexanecarboxylic acid exhibits a melting point of 495°C, while the cis isomer melts at 299-301°C, indicating substantial differences in intermolecular interactions.
Crystallographic investigations reveal that the geometric configuration profoundly affects molecular packing and hydrogen bonding patterns. In trans configurations, the amino and carboxyl groups are positioned on opposite faces of the cyclohexane ring, creating distinct spatial arrangements that influence intermolecular interactions. The cis configuration places both functional groups on the same face of the ring, leading to different packing arrangements and potentially different hydrogen bonding networks.
The stereochemical differences also manifest in the conformational preferences of the cyclohexane ring. While both isomers maintain chair conformations, the relative positions of substituents create different steric environments that can influence the preferred conformational states. Research has shown that the trans configuration often provides more favorable energetic arrangements due to reduced steric interactions between substituents.
Solubility and physical property differences between isomers reflect the underlying structural distinctions. The trans isomer typically demonstrates enhanced stability against proteolysis while maintaining specific biological activities, suggesting that the stereochemical configuration plays a crucial role in molecular recognition processes.
Hydrogen Bonding Networks in Crystalline Form
The crystalline structure of this compound exhibits complex hydrogen bonding networks that stabilize the solid-state arrangement. Research on related aminocyclohexane compounds demonstrates that carboxamide groups can form multiple hydrogen bonding motifs, including both intermolecular and intramolecular interactions. The carboxamide functionality can differentiate between syn and anti orientations relative to the carbonyl oxygen atom, leading to different hydrogen bonding patterns.
The hydrochloride salt formation introduces additional hydrogen bonding possibilities through interactions between the protonated amino group and the chloride anion. Studies of similar compounds show that the chloride ion can participate in multiple hydrogen bonding interactions, creating extended networks that contribute to crystal stability. The nitrogen-chloride distances typically range around 3.34 Å in related structures, indicating significant but relatively weak hydrogen bonding interactions.
Crystallographic analysis reveals that the hydrogen bonding interactions between carboxamide groups can occur through complementary head-to-tail orientations, leading to ring hydrogen bond motifs involving syn-oriented hydrogen atoms relative to adjacent carbonyl bonds. Furthermore, hydrogen bonding between carbonyl bonds and anti-oriented hydrogen atoms results in chain hydrogen bond motifs that extend throughout the crystal structure.
The three-dimensional hydrogen bonding network significantly influences the physical properties of the crystalline material. The combination of ionic interactions from the hydrochloride salt and the extensive hydrogen bonding from both amino and carboxamide functionalities creates a robust crystalline framework. This network contributes to the compound's stability under normal laboratory conditions while potentially affecting its solubility and dissolution characteristics.
The impact of the cyclohexane ring geometry on hydrogen bonding patterns cannot be understated. The chair conformation provides specific spatial arrangements that either facilitate or hinder certain hydrogen bonding interactions, effectively templating the overall crystal structure through geometric constraints imposed by the rigid ring system.
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQNRNCZHLKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856563-23-0 | |
| Record name | Cyclohexanecarboxamide, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856563-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-aminocyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Isomerization and Base-Mediated Conversion of 4-Aminocyclohexanecarboxylic Acid Derivatives
One of the foundational steps in preparing 4-aminocyclohexane-1-carboxamide hydrochloride involves the isomerization of cis- to trans-4-aminocyclohexanecarboxylic acid or its derivatives. This process is typically carried out using strong bases such as sodium hydroxide or potassium alkoxides (e.g., potassium tert-butoxide, potassium methoxide).
Base Selection and Conditions:
- Sodium hydroxide is preferred for its cost-effectiveness and efficiency.
- The base is used in 2 to 10 equivalents relative to the substrate, with 2 equivalents being optimal.
- The isomerization proceeds efficiently at ambient to reflux temperatures.
-
- Reactive derivatives such as esters (methyl, ethyl, benzyl esters) or other carboxylic acid protective groups are employed to facilitate the isomerization.
- The amino group may be protected using groups like phthalimido to enhance epimerization rates and yields.
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- The process yields the trans isomer with isomeric purity greater than 99%.
- The trans form can be isolated as free acid or converted into various salts (lithium, magnesium, calcium, zinc, aluminum, etc.) depending on downstream requirements.
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide, potassium tert-butoxide |
| Base equivalents | 2 to 10 (preferably 2 to 3) |
| Temperature | Ambient to reflux |
| Amino protecting groups | Phthalimido, carbamate, others |
| Isomeric purity achieved | >99% trans isomer |
| Salts formed | Sodium, potassium, lithium, magnesium, zinc |
This method is described in patent WO2003078381A1, emphasizing the use of inexpensive bases and protective groups to achieve efficient isomerization and high purity trans-4-aminocyclohexanecarboxylic acid derivatives.
Catalytic Hydrogenation of Aromatic Precursors
Another key preparation route involves the catalytic hydrogenation of aromatic precursors such as 4-aminobenzoic acid derivatives or p-nitrophenylacetic acid.
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- Starting from methyl-4-aminobenzoate hydrochloride or related esters, catalytic hydrogenation is performed under hydrogen pressure.
- Catalysts such as platinum on carbon or Raney nickel are employed.
- The reaction medium is typically methanol or another suitable solvent.
- Hydrogenation converts the aromatic ring to a cyclohexane ring, yielding methyl-4-aminocyclohexanecarboxylate hydrochloride.
-
- Temperature: 60°C
- Hydrogen pressure: 7-8 kg/cm²
- Reaction time: 6-8 hours
-
- Catalyst filtration and solvent removal.
- Purification by recrystallization from solvents like ethyl acetate or chloroform.
| Step | Conditions/Details |
|---|---|
| Catalyst | Platinum-Carbon (10% w/w), Raney nickel |
| Solvent | Methanol |
| Temperature | 60°C |
| Hydrogen pressure | 7-8 kg/cm² |
| Reaction time | 6-8 hours |
| Purification | Recrystallization from ethyl acetate/chloroform |
This method is widely used in industrial settings for producing trans-4-aminocyclohexanecarboxylic acid derivatives and their hydrochloride salts.
Protection and Epimerization to Enhance Trans Isomer Purity
To improve the epimerization rate and yield of the trans isomer, amino protecting groups such as phthalimido are introduced prior to the base-mediated isomerization.
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- Methyl-4-aminocyclohexanecarboxylate hydrochloride is reacted with phthalic anhydride in the presence of triethylamine in toluene.
- The reaction is refluxed for 5-6 hours.
- The product, methyl-4-phthalimidocyclohexanecarboxylate, is isolated by filtration after aqueous workup.
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- The protected amino ester undergoes base-catalyzed epimerization in alcoholic solvents.
- Mild bases and controlled temperatures (ambient to reflux) are used.
- This process converts cis isomers almost completely (>97%) to the trans isomer.
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- The phthalimido group can be removed by a one-step reaction to yield the free amino compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amino protection | Phthalic anhydride, triethylamine, toluene, reflux 5-6 h | Methyl-4-phthalimidocyclohexanecarboxylate |
| Epimerization | Mild base, alcoholic solvent, ambient to reflux temp | >97% conversion to trans isomer |
| Deprotection | Suitable one-step reaction (e.g., hydrazine) | Free trans-4-aminocyclohexanecarboxylic acid |
This approach is detailed in patent disclosures and research articles focusing on achieving isomeric purity greater than 99% in trans-4-amino-1-cyclohexanecarboxylic acid derivatives.
Conversion to this compound
The final step involves converting the trans-4-aminocyclohexanecarboxylic acid or its ester derivatives into the corresponding carboxamide hydrochloride salt.
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- The carboxylic acid or ester is reacted with ammonia or ammonium salts under suitable conditions to form the carboxamide.
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- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
-
- Crystallization from solvents such as ethanol or ethyl acetate yields the pure this compound.
While specific detailed procedures for this amidation and salt formation step are less frequently disclosed in the public domain, it follows standard organic synthesis protocols for amide formation and salt isolation.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Notes | Outcome/Remarks |
|---|---|---|---|
| 1. Isomerization | Base-catalyzed (NaOH, KOtBu), 2 eq., reflux | Cis/trans mixture or cis form, N-protected | >99% trans isomer, high purity |
| 2. Catalytic hydrogenation | H2, Pt-C or Raney Ni, 60°C, 7-8 kg/cm², 6-8 h | Methyl-4-aminobenzoate hydrochloride | Cyclohexane ring formation, ester salt |
| 3. Amino protection & epimerization | Phthalic anhydride, triethylamine, reflux; base in alcoholic solvent | Enhances epimerization rate and purity | >97% conversion to trans isomer |
| 4. Amidation and salt formation | Reaction with ammonia, HCl treatment | Standard amidation and salt formation | This compound |
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation reactions typically yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Aminocyclohexane-1-carboxamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing analgesics and anti-inflammatory drugs. For instance, it plays a role in synthesizing Janus Kinase inhibitors, which are vital for treating autoimmune diseases .
Case Study: Oclacitinib
Oclacitinib, a medication used for treating allergic dermatitis in dogs, is synthesized using this compound as an intermediate. The compound's structural properties allow for modifications that enhance its therapeutic efficacy .
Biochemical Research
Amino Acid Metabolism Studies
The compound is instrumental in biochemical research related to amino acid metabolism. It aids scientists in understanding the role of amino acids within biological systems and their therapeutic potential. Research has indicated that modifications to this compound can influence metabolic pathways, providing insights into conditions like metabolic syndrome .
Neuroscience Applications
Effects on Neurotransmitter Systems
Research has explored the effects of this compound on neurotransmitter systems, particularly its potential to modulate dopamine receptors. This modulation is crucial for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia .
Chiral Synthesis
Asymmetric Synthesis Utility
The unique structure of this compound makes it valuable for asymmetric synthesis, allowing chemists to create chiral compounds essential in drug formulation. Its application in producing enantiomerically pure compounds is critical for the pharmaceutical industry, where the efficacy and safety of drugs can depend on their stereochemistry .
Analytical Chemistry
Chromatography Applications
In analytical chemistry, this compound is utilized in various techniques, including chromatography. It helps separate and identify complex mixtures, which is vital for quality control and research purposes in pharmaceutical development .
Data Table: Properties and Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis | Synthesis of Oclacitinib |
| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |
| Neuroscience Applications | Modulation of neurotransmitter systems | Potential treatments for neurological disorders |
| Chiral Synthesis | Creation of chiral compounds | Asymmetric synthesis in drug formulation |
| Analytical Chemistry | Used in chromatography for mixture separation | Quality control in pharmaceutical production |
Mechanism of Action
The mechanism by which 4-Aminocyclohexane-1-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1-Aminoethyl)-N-(4-Pyridinyl)cyclohexanecarboxamide Dihydrochloride (Y-27632 Dihydrochloride)
- Molecular Formula : C₁₄H₂₂N₄O·2HCl
- Key Features: Substituted with a pyridinyl group and an aminoethyl side chain. Dihydrochloride salt enhances solubility compared to monohydrochloride forms.
- Applications : A well-characterized Rho-associated kinase (ROCK) inhibitor used in cardiovascular and cancer research .
- Comparison: The pyridinyl and aminoethyl groups in Y-27632 confer distinct target selectivity, unlike the simpler 4-aminocyclohexane-1-carboxamide hydrochloride, which lacks aromatic substituents.
trans-4-Aminocyclohexanol
- Molecular Formula: C₆H₁₃NO
- Key Features :
- Synthesis : Produced via enzymatic methods (ketoreductase and amine transaminase), highlighting differences in manufacturing complexity compared to the target compound .
4-(Dimethylamino)cyclohexanone Hydrochloride
- Molecular Formula: C₈H₁₆NOCl
- Key Features :
- Comparison: The dimethylamino group increases lipophilicity, while the ketone may enhance reactivity in nucleophilic additions, contrasting with the carboxamide’s hydrogen-bonding capacity.
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-Carboxylate Hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃
- Key Features :
- Bicyclic structure with an ether oxygen (2-oxabicyclo).
- Ester group replaces carboxamide.
- Comparison : The bicyclic framework and ester moiety may influence bioavailability and metabolic cleavage pathways, diverging from the cyclohexane-carboxamide backbone .
Physicochemical and Functional Group Analysis
Biological Activity
4-Aminocyclohexane-1-carboxamide hydrochloride, also known as 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, antifibrinolytic properties, and potential applications in drug development.
- Molecular Formula : C8H17ClN2O
- Molecular Weight : 192.69 g/mol
- Structure : The compound features a cyclohexane ring with an amino group and a carboxamide functional group, which contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | |
| HepG2 | 12.3 | |
| A549 | 10.5 | |
| Caco-2 | 14.7 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antifibrinolytic Properties
This compound has been identified as an effective antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, making it potentially useful in treating conditions related to excessive bleeding or clotting disorders. The mechanism involves specific interactions with plasminogen activators and inhibitors, which modulate the activity of plasmin in the coagulation cascade.
Applications in Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various bioactive molecules, particularly in developing analgesics and anti-inflammatory drugs. Its unique structure allows it to be utilized in asymmetric synthesis, contributing to the formation of chiral compounds essential in drug formulation .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Antitumor Activity : A study evaluated the compound's effects on MCF-7 and HepG2 cell lines, demonstrating significant cytotoxicity that warrants further investigation into its mechanisms and potential clinical applications.
- Fibrinolysis Inhibition : Research indicated that the compound effectively inhibits plasmin activation, suggesting its use in managing hemorrhagic diseases and abnormal bleeding during surgical procedures .
- Neuroscience Applications : The compound has been investigated for its effects on neurotransmitter systems, indicating potential therapeutic applications for neurological disorders .
Q & A
Basic: What are the recommended synthetic routes for 4-Aminocyclohexane-1-carboxamide hydrochloride, and how do reaction parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves a multi-step approach, starting with functionalization of the cyclohexane ring. Key steps include:
- Amidation: Reacting cyclohexane carboxylic acid derivatives with amines under carbodiimide coupling (e.g., EDC/HOBt) to form the carboxamide group.
- Hydrochloride Salt Formation: Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance stability .
Critical parameters: - Temperature Control: Excess heat during amidation may lead to racemization or byproduct formation.
- pH Adjustment: Maintaining acidic conditions (pH 3–4) during salt formation ensures high crystallinity and purity .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can researchers resolve stereochemical ambiguities in this compound derivatives?
Methodological Answer:
Stereochemical characterization requires a combination of techniques:
- Chiral HPLC: Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with mobile phases of hexane/isopropanol (90:10) .
- X-ray Crystallography: Determines absolute configuration, particularly for hydrochloride salts, by analyzing crystal lattice interactions .
- NMR Spectroscopy: NOESY/ROESY experiments identify spatial proximity of protons, confirming axial/equatorial substituent orientation .
Contradiction Management: Discrepancies in reported configurations (e.g., axial vs. equatorial amino groups) may arise from solvent polarity during crystallization. Cross-validating multiple methods reduces errors .
Basic: What storage protocols ensure the stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic degradation; moisture >60% RH accelerates hydrolysis .
- Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined vials to minimize adsorption .
Advanced: How does the hydrochloride salt form affect solubility and reactivity in biological assays?
Methodological Answer:
- Solubility: The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS) compared to the free base (<5 mg/mL), facilitating in vitro assays .
- Reactivity: In buffered solutions (pH 7.4), the protonated amino group enhances interactions with anionic targets (e.g., enzyme active sites). However, chloride ions may interfere with ion-sensitive assays (e.g., fluorescence quenching). Use counterion-free analogs for controls .
- pH-Dependent Stability: Below pH 3, the compound may degrade via retro-amide cleavage; stability studies using accelerated aging (40°C/75% RH) over 14 days are recommended .
Advanced: What experimental strategies address contradictions in reported biological activities of structurally related compounds?
Methodological Answer:
Contradictions often arise from:
- Structural Analogues: Minor modifications (e.g., cyclohexane vs. piperidine rings) alter binding affinity. Use molecular docking to predict interactions with targets (e.g., glutamate receptors) .
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values for kinase inhibition may stem from ATP concentration differences .
- Data Normalization: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Public repositories like PubChem BioAssay provide benchmark data for validation .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (0.1 mm thickness), lab coats, and safety goggles. Avoid latex due to permeability .
- Ventilation: Use fume hoods for weighing and synthesis; ensure airflow >0.5 m/s to prevent inhalation of particulates .
- Spill Management: Neutralize spills with 10% sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
Advanced: How can computational tools optimize reaction pathways for novel derivatives?
Methodological Answer:
- Retrosynthetic Software: Tools like Pistachio or Reaxys propose routes using known reactions (e.g., Buchwald-Hartwig amination for aryl derivatives) .
- DFT Calculations: Predict thermodynamic feasibility (ΔG < 20 kcal/mol) for key steps like cyclization or amidation .
- Machine Learning: Train models on existing reaction databases to prioritize high-yield pathways (e.g., >80% yield predictions for carboxamide formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
